Pyrazolone

Description

Structure

3D Structure

Properties

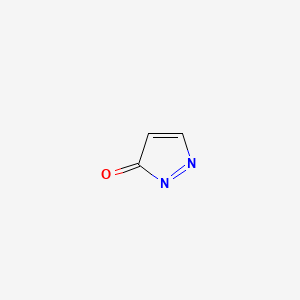

IUPAC Name |

pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O/c6-3-1-2-4-5-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXVQSWXXUJEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960092 | |

| Record name | 3H-Pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39455-90-8 | |

| Record name | 3H-Pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pyrazolone Core: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Structure, Properties, Synthesis, and Biological Activity of Pyrazolones

Introduction

Pyrazolones are a significant class of five-membered heterocyclic compounds characterized by a pyrazole (B372694) ring bearing a keto (C=O) group.[1] First synthesized in 1883 by Ludwig Knorr, these scaffolds have become a cornerstone in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] Pyrazolone derivatives are found in numerous pharmaceutical agents and are recognized for their analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the this compound core, detailing its structure, physicochemical properties, synthesis, and key biological mechanisms, with a focus on applications in drug discovery and development.

Core Structure and Properties

The fundamental this compound structure can exist in several isomeric and tautomeric forms, which significantly influences its chemical and biological properties.[2][5] The two primary isomers are 3-pyrazolone and 4-pyrazolone. Tautomerism, particularly the interconversion between lactam-lactim and imine-enamine forms, is a critical feature of this heterocyclic system.[2][5] For many derivatives, the enol tautomer is the major form observed.[6]

Physicochemical Properties

The physicochemical properties of the this compound core can be extensively modified through substitution at various positions on the ring, allowing for the fine-tuning of its therapeutic characteristics.

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂O | |

| Molecular Weight | 82.06 g/mol | [7] |

| Melting Point | 160–162 °C | [8] |

| pKb | 11.5 | [9] |

| XLogP3 | 0.2 | [7] |

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation of this compound derivatives. Key spectral features are summarized below.

| Technique | Key Features and Representative Chemical Shifts (δ) or Wavenumbers (cm⁻¹) | Reference |

| ¹H NMR | Signals for aromatic protons typically appear in the range of δ 7.22-7.75 ppm. The methine proton (=CH-Ar) often appears as a singlet around δ 5.15 ppm. Methyl group protons are observed as singlets around δ 1.11-2.25 ppm. | [1] |

| ¹³C NMR | Carbonyl carbon (C=O) signals are typically found in the range of δ 160-180 ppm. Aromatic carbons resonate between δ 119-150 ppm. Methyl carbons appear at approximately δ 11-24 ppm. | [1] |

| FT-IR | A prominent C=O stretching vibration is observed around 1708 cm⁻¹. The C=N stretch is typically seen near 1591 cm⁻¹. Aromatic C-H stretching appears around 3100 cm⁻¹, while aliphatic C-H stretching is observed near 2925 cm⁻¹. | [1] |

Synthesis and Characterization Workflow

The most common and versatile method for synthesizing the this compound core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.[10][11][12]

Biological Activity and Mechanism of Action

This compound derivatives exhibit a broad range of biological activities, with their anti-inflammatory and analgesic effects being the most extensively studied.[3][13] Many of these therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10][14]

COX Inhibition Pathway

The anti-inflammatory action of many this compound-based drugs, such as phenylbutazone, involves the inhibition of prostaglandin (B15479496) synthesis by blocking the activity of COX enzymes.[15][16] This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

In addition to anti-inflammatory and analgesic effects, various this compound derivatives have demonstrated antimicrobial, antioxidant, and antitumor activities.[17][18] Some compounds have also shown potential as neuroprotective agents by modulating inflammatory pathways involving TNF-α and NF-κB.[1]

Experimental Protocols

General Protocol for Knorr this compound Synthesis

This protocol describes a general procedure for the synthesis of a 3-methyl-1-phenyl-2-pyrazolin-5-one derivative.

Materials:

-

Ethyl acetoacetate (B1235776)

-

Phenylhydrazine

-

Glacial acetic acid or ethanol (B145695)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reactant Addition: In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine.[11] A solvent such as glacial acetic acid or ethanol can be used.[11][19]

-

Reaction: Heat the mixture under reflux for approximately 1-2 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[19]

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the mixture can be poured into crushed ice to induce precipitation.[19]

-

Purification: Collect the crude product by vacuum filtration and wash with a cold solvent, such as ethanol, to remove impurities.[19] Further purify the product by recrystallization from a suitable solvent like ethanol to obtain the final this compound derivative.[19]

General Protocol for Spectroscopic Characterization

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the synthesized compound with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[1][20] Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).[20]

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent.

-

Data Acquisition: Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight and fragmentation pattern of the compound.[10]

Conclusion

The this compound core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of a wide array of therapeutic agents. Its rich chemistry, including the potential for diverse substitutions and the nuances of its tautomeric forms, allows for the precise tuning of its pharmacological profile. A thorough understanding of its structure, properties, and synthesis is crucial for researchers and scientists in the field of drug development. The continued exploration of this compound derivatives holds significant promise for the discovery of novel and more effective treatments for a variety of diseases.

References

- 1. New this compound derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. This compound | C3H2N2O | CID 11513733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. name-reaction.com [name-reaction.com]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of novel this compound candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Some this compound Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 20. mdpi.com [mdpi.com]

The Dawn of Pyrazolones: A Technical Guide to Their History, Discovery, and Core Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history and discovery of pyrazolone compounds, a class of heterocyclic molecules that have played a pivotal role in the development of modern pharmaceuticals. From their serendipitous discovery in the late 19th century to their enduring legacy in medicine, this document provides a comprehensive overview of their foundational chemistry, key milestones, and the experimental protocols that brought them to light.

A Serendipitous Discovery: The Birth of Pyrazolones

The story of pyrazolones begins in 1883 with the German chemist Ludwig Knorr.[1][2][3][4] While investigating potential alternatives to quinine, Knorr unexpectedly synthesized the first this compound derivative, a compound that would later be known as antipyrine (B355649) (or phenazone).[1][5] This discovery was a landmark moment in medicinal chemistry, as antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties.[1][4][5] The immediate success of antipyrine spurred a wave of research into this new class of compounds, leading to the development of other significant derivatives, including aminopyrine (B3395922) and, later, phenylbutazone (B1037) in the late 1940s.[1][6][7]

Pyrazolones are five-membered heterocyclic rings containing two adjacent nitrogen atoms and a carbonyl group.[2] They can exist in different isomeric forms, and their derivatives have found widespread use not only as pharmaceuticals but also as dyes and ligands.[2]

The Foundational Chemistry: The Knorr Pyrazole (B372694) Synthesis

The cornerstone of early this compound synthesis is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, such as a β-ketoester.[1][8][9] This versatile and relatively straightforward reaction was instrumental in the creation of a wide array of this compound analogs.[1] The general mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable this compound ring.[1]

Visualizing the Knorr Pyrazole Synthesis

The following diagram illustrates the generalized workflow of the Knorr pyrazole synthesis.

Key Early this compound Derivatives: A Quantitative Overview

The initial burst of research following Knorr's discovery led to the development of several key this compound derivatives with significant therapeutic effects. The table below summarizes some of the important quantitative data for these early compounds.

| Compound | Year of Introduction | Key Properties | Pharmacokinetic Data |

| Antipyrine (Phenazone) | 1883[3][4] | Analgesic, Antipyretic[1][5] | Half-life: ~12 hours[3] (varies considerably, 5 to 35 hours)[10], Peak Plasma Concentration: 1 to 1.5 hours[10], Minimally bound to plasma proteins[10] |

| Aminopyrine | ~1896 | Analgesic, Antipyretic, Anti-inflammatory | Converted to active metabolites[10]. Associated with blood dyscrasias.[10] |

| Dipyrone (Metamizole) | 1922 | Potent Analgesic, Antipyretic | Half-life: ~7 hours (active metabolite ~2 hours)[10]. Converted to active metabolites.[10] |

| Phenylbutazone | 1949[6][7][11] | Potent Anti-inflammatory, Analgesic[6] | - |

Experimental Protocols: Synthesis of a Core this compound Intermediate

The following protocol details a representative method for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a crucial intermediate in the production of many this compound drugs, based on the principles of the Knorr synthesis.[1]

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the condensation of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776).

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Methanol

-

Concentrated Hydrochloric Acid

-

Acetone (B3395972) or Ethyl Acetate (for recrystallization)

Equipment:

-

500 mL three-necked flask

-

Stirring apparatus

-

Reflux condenser

-

Heating mantle

-

pH meter or pH paper

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of the Reaction Mixture: In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, dissolve 0.5 mol of phenylhydrazine in 80 mL of methanol.[1]

-

pH Adjustment: While stirring, carefully add concentrated hydrochloric acid to the solution to adjust the pH to approximately 5-6.[1]

-

Addition of β-Ketoester: Slowly add an equimolar amount of ethyl acetoacetate to the stirred solution.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1-6 hours.[1] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Crystallization and Isolation: After the reaction is complete, allow the mixture to cool. The product, 1-phenyl-3-methyl-5-pyrazolone, will crystallize out of the solution. Collect the crystals by vacuum filtration using a Buchner funnel.[12]

-

Purification: Wash the collected crystals with a small amount of cold water or methanol.[12] For further purification, recrystallize the product from acetone or ethyl acetate.

-

Drying and Characterization: Dry the purified crystals and determine the yield and melting point. Characterize the final product using spectroscopic methods such as NMR.[12]

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for the analgesic, antipyretic, and anti-inflammatory effects of many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes.[5][10][13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[13] By blocking the action of COX enzymes, pyrazolones reduce the production of prostaglandins, thereby alleviating these symptoms.[13] Phenylbutazone, for instance, binds to and inactivates prostaglandin (B15479496) H synthase and prostacyclin synthase.[14]

Signaling Pathway of COX Inhibition

The following diagram illustrates the signaling pathway affected by this compound compounds.

Conclusion

The discovery of this compound compounds by Ludwig Knorr marked a turning point in the history of medicine, ushering in the era of synthetic drugs. The foundational Knorr pyrazole synthesis provided a versatile platform for the development of a multitude of derivatives with profound therapeutic effects. While some of the early pyrazolones have been superseded by newer agents due to safety concerns, their legacy endures.[3][6] The this compound scaffold continues to be a subject of interest in medicinal chemistry, with ongoing research exploring its potential in various therapeutic areas beyond its traditional use as an analgesic and anti-inflammatory agent.[15][16][17]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Phenazone - Wikipedia [en.wikipedia.org]

- 4. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Knorr Pyrazole Synthesis [drugfuture.com]

- 10. This compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. nbinno.com [nbinno.com]

- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Pyrazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrazolone derivatives represent a versatile and highly significant class of heterocyclic compounds that have captured the attention of chemists and pharmacologists for over a century. First synthesized by Ludwig Knorr in 1883, these five-membered lactam rings containing two adjacent nitrogen atoms are not merely synthetic curiosities but form the core scaffold of numerous therapeutic agents.[1][2] Their broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, makes them a fertile ground for drug discovery and development.[3][4]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives. It details robust experimental protocols for their preparation, presents key characterization data in a structured format for easy comparison, and visualizes critical workflows and biological signaling pathways to provide a deeper understanding of their synthesis and mechanism of action.

I. Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several efficient methods. The classical Knorr synthesis remains a widely used and reliable approach, while modern multicomponent reactions (MCRs) offer a pathway to more complex and diverse structures in a single step, aligning with the principles of green chemistry.[5][6]

Knorr this compound Synthesis

The most traditional and fundamental method for synthesizing pyrazolones is the Knorr synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.[3] The reaction is typically catalyzed by a weak acid and proceeds with high efficiency due to the formation of the stable this compound ring.[7] A prominent example is the synthesis of 3-methyl-1-phenyl-5-pyrazolone, commercially known as Edaravone (B1671096), a neuroprotective agent.[3][8]

Materials:

-

Ethyl acetoacetate (B1235776)

-

Concentrated Hydrochloric Acid

Procedure:

-

In a 500 mL three-necked flask, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.

-

While stirring, adjust the pH of the solution to approximately 5.9 by adding concentrated hydrochloric acid.

-

Heat the solution to 45 °C.

-

Over a period of 110 minutes, add 78.1 g (0.6 mol) of ethyl acetoacetate dropwise, maintaining the reaction temperature between 45-50 °C.

-

After the addition is complete, reflux the reaction mixture for 2 hours.

-

Distill off the methanol from the reaction mixture.

-

Adjust the pH to neutral and reflux the solution for an additional 1-3 hours at 60-80 °C.

-

Cool the reaction mixture to allow for crystallization.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from a hot methanol solution to obtain pure, white crystals of 1-phenyl-3-methyl-5-pyrazolone.

Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex heterocyclic systems like pyrano[2,3-c]pyrazoles, which are known for their diverse biological activities.[9][10] These reactions, by combining three or more reactants in a single pot, offer advantages in terms of atom economy, reduced waste, and operational simplicity.[9]

Materials:

-

Hydrazine hydrate (B1144303) (96%)

-

Ethyl acetoacetate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Water

Procedure:

-

To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) at room temperature, successively add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL).[9]

-

Stir the reaction mixture vigorously for 20 minutes in an open atmosphere.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water, followed by a mixture of ethyl acetate/hexane (20:80).[9]

-

Purify the product by recrystallization from ethanol.[9]

II. Characterization of this compound Derivatives

The structural elucidation and confirmation of newly synthesized this compound derivatives are accomplished using a combination of spectroscopic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. The chemical shifts provide information about the electronic environment of the protons and carbons.[3] For example, in 3-methyl-1-phenyl-5-pyrazolone, the methyl protons typically appear as a singlet around 2.04 ppm, and the methylene (B1212753) protons of the ring appear as a singlet around 3.13 ppm in CDCl₃.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key vibrational bands for pyrazolones include the C=O stretching frequency, which is often observed in the range of 1700-1740 cm⁻¹, and the N-H stretching for unsubstituted pyrazolones around 3350-3440 cm⁻¹.[12]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which aids in structural confirmation.[3]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and potential biological interactions.[2]

Data Presentation

The following tables summarize the characterization data for representative this compound derivatives.

Table 1: Synthesis and Physicochemical Data of Selected this compound Derivatives

| Compound Name | Synthetic Method | Yield (%) | Melting Point (°C) |

| 3-Methyl-1-phenyl-5-pyrazolone | Knorr Synthesis | 97.6 | 127-127.6 |

| 6-Amino-4-(9-anthracenyl)-3-oxo-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Four-Component | 15 | >300 |

| 6-Amino-4-(2-furyl)-3-oxo-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Four-Component | - | 228-230 |

| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one sulfanilamide | Condensation | 74 | 232-234 |

Data sourced from multiple references, including[9].

Table 2: Spectroscopic Data for 3-Methyl-1-phenyl-5-pyrazolone

| Technique | Solvent | Key Signals/Bands |

| ¹H NMR | CDCl₃ | δ 2.04 (s, 3H, CH₃), 3.13 (s, 2H, CH₂), 3.22 (s, 3H, N-CH₃ - tautomer dependent) |

| ¹³C NMR | CDCl₃ | δ 16.9 (CH₃), 31.0 (N-CH₃), 41.4 (CH₂), 155.6 (C=N), 172.3 (C=O) |

| IR (KBr) | - | ~1740 cm⁻¹ (C=O stretch), ~3350 cm⁻¹ (N-H stretch) |

| Mass Spec (APCI-MS) | - | m/z 175.08 ([M+H]⁺) |

Data is illustrative and compiled from various sources including[11][12]. Note that tautomerism can influence the observed spectra.

Mandatory Visualizations

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

Caption: General workflow for this compound synthesis and characterization.

Signaling Pathway: Neuroprotective Mechanism of Edaravone

Edaravone, a this compound derivative, is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[3][13] Its neuroprotective effects are mediated through multiple pathways, including the activation of the Nrf2 antioxidant response pathway.[3]

Caption: Edaravone's activation of the Nrf2 signaling pathway.

Conclusion

This compound derivatives continue to be a cornerstone in medicinal chemistry, offering a privileged scaffold for the development of novel therapeutic agents. The synthetic methodologies, particularly multicomponent reactions, are continuously evolving to provide more efficient and environmentally benign routes to a vast array of derivatives. A thorough characterization using modern analytical techniques is paramount to understanding their structure-activity relationships. The neuroprotective agent Edaravone exemplifies the therapeutic potential of this class of compounds, and ongoing research into its and other derivatives' mechanisms of action will undoubtedly pave the way for future drug development successes. This guide serves as a foundational resource for researchers dedicated to exploring the rich chemistry and pharmacology of this compound derivatives.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. publ.iss.it [publ.iss.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 9. growingscience.com [growingscience.com]

- 10. ias.ac.in [ias.ac.in]

- 11. jmchemsci.com [jmchemsci.com]

- 12. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 13. Neuroprotection of edaravone on the hippocampus of kainate-induced epilepsy rats through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

tautomerism in pyrazolone and its isomers

An In-depth Technical Guide on Tautomerism in Pyrazolone and its Isomers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a critical class of five-membered heterocyclic compounds, foundational to numerous applications in pharmaceuticals, dyes, and analytical chemistry.[1][2] A defining characteristic of the this compound nucleus is its capacity for prototropic tautomerism, a phenomenon that profoundly influences its chemical reactivity, physicochemical properties, and biological activity.[1] This dynamic equilibrium between different structural isomers, primarily the keto-enol and amine-imine forms, is sensitive to a variety of factors including solvent polarity, temperature, and the electronic nature of substituents on the heterocyclic ring. Understanding and controlling this tautomeric behavior is paramount for rational drug design and the synthesis of functional materials. This technical guide provides a comprehensive overview of the structural isomers and tautomeric forms of this compound, details the factors governing their equilibrium, outlines key experimental and computational methodologies for their characterization, and discusses the implications of tautomerism in medicinal chemistry.

Introduction to this compound

Pyrazolones are oxo derivatives of pyrazole (B372694), a five-membered heterocycle with two adjacent nitrogen atoms.[1] The this compound scaffold can exist in several isomeric forms, with 3-pyrazolone and 5-pyrazolone being the most common. Since the pioneering synthesis of antipyrine (B355649) by Ludwig Knorr in 1883, this compound derivatives have become mainstays in medicinal chemistry.[2][3] Marketed drugs containing the this compound nucleus, such as the radical scavenger Edaravone, the anti-inflammatory agent Phenylbutazone, and the analgesic Metamizole (Dipyrone), underscore the therapeutic versatility of this scaffold.[3][4]

The biological and chemical properties of these molecules are intrinsically linked to their dominant tautomeric form.[1] Tautomerism can affect a molecule's ability to act as a hydrogen bond donor or acceptor, its lipophilicity, and its overall shape, all of which are critical for molecular recognition and binding to biological targets like enzymes and receptors.[5] Consequently, a thorough investigation of the tautomeric landscape is a prerequisite for the development of novel this compound-based agents.

Isomeric and Tautomeric Forms of this compound

This compound Isomers

The this compound ring system can be categorized into two primary isomers based on the position of the carbonyl group: 3-pyrazolone and 4-pyrazolone.[6] However, the most extensively studied and pharmaceutically relevant are the 5-pyrazolone derivatives. The tautomerism discussed in this guide will focus primarily on this 5-pyrazolone core.

Prototropic Tautomerism in 5-Pyrazolones

5-Pyrazolone derivatives can exist in three principal prototropic tautomeric forms, which are in dynamic equilibrium. This interconversion involves the migration of a proton.[6]

-

CH Form (2,4-dihydro-3H-pyrazol-3-one): The proton resides on the C4 carbon, resulting in a methylene (B1212753) group. This form is often favored in nonpolar solvents.[1]

-

OH Form (1H-pyrazol-5-ol): The proton is on the exocyclic oxygen, creating a hydroxyl group and a fully aromatic pyrazole ring. This is an enol tautomer.

-

NH Form (1,2-dihydro-3H-pyrazol-3-one): The proton is on the N1 nitrogen atom, resulting in a lactam structure. This form, along with the OH form, is often prevalent in polar solvents.[1]

The interplay between these forms is a classic example of keto-enol (CH vs. OH) and lactam-lactim (NH vs. OH) tautomerism.[6]

Caption: Tautomeric equilibria in the 5-pyrazolone system.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the CH, OH, and NH tautomers can be shifted by several internal and external factors.

Solvent Effects

Solvent polarity plays a crucial role in determining the predominant tautomeric form.

-

Nonpolar Solvents (e.g., CCl₄, C₆D₆, Cyclohexane): In these environments, the less polar CH form is often the most stable and predominant tautomer.[1]

-

Polar Solvents (e.g., DMSO, Water, Ethanol): Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar NH and OH forms.[1] For 1-phenyl-1H-pyrazol-3-ol, studies show it exists as hydrogen-bonded dimers in nonpolar CDCl₃ but as monomers in the highly polar DMSO-d₆.[7][8] The equilibrium can be significantly shifted towards the NH or OH forms in polar media.

Substituent Effects

The electronic properties of substituents on the this compound ring significantly impact tautomeric stability.

-

Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -CH₃ tend to stabilize the tautomer where the group is attached to a C3 position.[9][10] These groups can donate electron density to the ring system, influencing proton affinity at different sites.

-

Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CHO, and -COOH tend to favor the tautomer where the substituent is at the C5 position.[9] For instance, in 3- and 4-phenyl substituted pyrazolones, the 1-pyrazoline-3-one forms are predicted to be the most stable.[11]

Physical State

The tautomeric form observed can differ between the solid state and solution. X-ray crystallographic analysis often reveals the presence of a single, most stable tautomer in the crystal lattice, which may not be the major tautomer in solution.[8][12] For example, an X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one showed it exists exclusively as the 1H-pyrazol-3-ol (OH form) in the solid state.[7][8]

Experimental Characterization of Tautomers

A combination of spectroscopic and analytical techniques is required to unambiguously identify and quantify this compound tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism in solution.[9] ¹H, ¹³C, and ¹⁵N NMR spectroscopy provide distinct signatures for each tautomeric form.

-

¹H NMR: The chemical shift of the proton at C4 is a key indicator. In the CH form, this proton is part of a methylene group (CH₂) and appears at a higher field (lower ppm), whereas in the NH and OH forms, it is a methine proton (CH) at a lower field. The N-H and O-H protons often appear as broad signals due to chemical exchange and can be identified by D₂O exchange experiments.[13]

-

¹³C NMR: The chemical shift of the C4 and C5 carbons are particularly informative. The C5 carbon exhibits a carbonyl character (~160-180 ppm) in the CH and NH forms, while it is more characteristic of a carbon bearing a hydroxyl group (~160-165 ppm) in the OH form.[7]

-

¹⁵N NMR: This technique is highly sensitive to the chemical environment of the nitrogen atoms. The "pyrrole-like" N1 and "pyridine-like" N2 atoms show distinct chemical shifts, which change significantly depending on which nitrogen is protonated.[7][8]

Table 1: Characteristic NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol Tautomers and Analogs

| Nucleus | Compound / Form | Solvent | δ (N1) | δ (N2) | δ (C3) | δ (C4) | δ (C5) |

|---|---|---|---|---|---|---|---|

| ¹⁵N | 1-Phenyl-1H-pyrazol-3-ol (OH Form) | CDCl₃ | 192.1 | 245.9 | - | - | - |

| 1-Phenyl-1H-pyrazol-3-ol (OH Form) | DMSO-d₆ | 194.4 | 262.1 | - | - | - | |

| 3-Methoxy-1-phenyl-1H-pyrazole (Fixed OH) | CDCl₃ | 195.6 | 261.7 | - | - | - | |

| ¹³C | 1-Phenyl-1H-pyrazol-3-ol (OH Form) | CDCl₃ | - | - | 164.0 | 94.2 | 129.1 |

| 1-Phenyl-1H-pyrazol-3-ol (OH Form) | DMSO-d₆ | - | - | 163.6 | 93.3 | 128.0 | |

| 4-Bromo-1-phenyl-1H-pyrazol-3-ol (OH Form) | CDCl₃ | - | - | 160.6 | 82.2 | 129.1 |

Data sourced from a study on 1-substituted 1H-pyrazol-3-ols.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups that differentiate the tautomers.

-

C=O Stretch: A strong absorption band in the region of 1650-1720 cm⁻¹ is characteristic of the carbonyl group in the CH and NH forms.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group in the OH form.

-

N-H Stretch: A band around 3100-3500 cm⁻¹ is indicative of the N-H group in the NH form.

-

C=C and C=N Stretches: Bands in the 1500-1650 cm⁻¹ region correspond to the double bonds within the pyrazole ring.

Table 2: Key IR Frequencies (cm⁻¹) for Differentiating this compound Tautomers

| Tautomeric Form | C=O Stretch | O-H Stretch | N-H Stretch |

|---|---|---|---|

| CH Form | Strong, ~1700-1720 | Absent | Present (if N1 is unsubstituted) |

| NH Form | Strong, ~1650-1680 | Absent | Present, ~3100-3500 |

| OH Form | Absent | Broad, ~3200-3600 | Present (if N1 is unsubstituted) |

General ranges based on typical functional group frequencies.[14][15]

Experimental Protocols

Protocol 1: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative (e.g., 5-10 mg) in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Prepare separate samples for each solvent to be investigated.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure a sufficient relaxation delay (D1) is used, especially for ¹³C spectra.

-

Analysis: Integrate the signals corresponding to the distinct tautomers. The ratio of the integrals provides the relative population (molar fraction) of each tautomer in that specific solvent. Compare the observed chemical shifts with those of "fixed" derivatives (e.g., O-methylated or N-methylated analogs) to confirm assignments.[7][8]

Protocol 2: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr Condensation)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (B1235776) (1 equivalent) and phenylhydrazine (B124118) (1 equivalent) in a suitable solvent such as ethanol (B145695) or glacial acetic acid.[3][6]

-

Condensation: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After cooling, the product often precipitates from the solution. The solid can be collected by vacuum filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.[2]

Caption: General experimental workflow for this compound tautomer analysis.

Computational Analysis of Tautomerism

Theoretical chemistry provides powerful tools for understanding the intrinsic stability of tautomers and the energetic barriers between them.

Theoretical Methods

Density Functional Theory (DFT) is a widely used method for studying this compound tautomerism. Functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) have shown good agreement with experimental results.[10][16] Ab initio methods like Møller–Plesset perturbation theory (MP2) are also employed for higher accuracy calculations.[9][17] To account for solvent effects, continuum solvation models like the Polarizable Continuum Model (PCM) are often applied.

Protocol 3: DFT Calculation of Tautomer Stabilities

-

Structure Optimization: Build the initial 3D structures of all possible tautomers (CH, NH, OH). Perform geometry optimization for each tautomer using a selected level of theory (e.g., B3LYP/6-311++G(d,p)) in the gas phase.

-

Frequency Calculation: Perform a vibrational frequency analysis on the optimized structures to confirm they are true energy minima (no imaginary frequencies). This also provides thermodynamic data like Gibbs free energy (ΔG).

-

Solvent Modeling: Re-optimize the geometries and perform frequency calculations using a solvation model (e.g., PCM with water or ethanol as the solvent) to evaluate the effect of the medium.

-

Analysis: Compare the calculated total energies (E) or Gibbs free energies (G) of the tautomers. The tautomer with the lowest energy is predicted to be the most stable. The relative energies (ΔE or ΔG) can be used to estimate the equilibrium constant (K_eq).[16]

Table 3: Relative Stabilities (kcal/mol) of this compound Tautomers from Computational Studies

| Compound System | Method | Phase | ΔE (NH vs CH) | ΔE (OH vs CH) | Most Stable Form |

|---|---|---|---|---|---|

| 3-methyl-1-phenyl-pyrazolone | B3LYP/6-311+G** | Gas | 1.15 | 10.18 | CH |

| 3-methyl-1-phenyl-pyrazolone | B3LYP/6-311+G** (PCM) | Ethanol | 0.98 | 8.84 | CH |

| 3-methyl-1-phenyl-pyrazolone | B3LYP/6-311+G** (PCM) | Water | 0.82 | 8.01 | CH |

| N-unsubstituted pyrazolones | MNDO+CI | Gas | - | - | Hydroxypyrazole (OH/NH) |

Data for 3-methyl-1-phenyl-pyrazolone adapted from DFT studies. Data for N-unsubstituted pyrazolones from MNDO studies.[11]

Significance in Drug Development

The tautomeric state of a this compound-based drug candidate can have profound consequences for its pharmacological profile.

-

Receptor Binding: Different tautomers present different hydrogen bonding patterns and surface shapes. The biologically active form might be a minor tautomer in solution, and the equilibrium must shift for effective binding to the target protein.

-

Pharmacokinetics (ADME): Properties like solubility, lipophilicity (LogP), and membrane permeability are tautomer-dependent. The CH form is generally more lipophilic than the polar NH and OH forms, which can affect absorption and distribution.

-

Metabolism: The metabolic fate of a drug can be influenced by its tautomeric form, as different isomers may be recognized and processed differently by metabolic enzymes like Cytochrome P450s.[3]

Conclusion

The tautomerism of this compound is a complex but fundamental aspect of its chemistry, with significant implications for its application in medicinal chemistry and materials science. The equilibrium between the CH, NH, and OH forms is governed by a subtle interplay of solvent, substituent, and solid-state effects. A multi-faceted approach, combining high-level spectroscopic techniques like NMR and IR with robust computational methods such as DFT, is essential for a complete understanding of a given this compound system. For drug development professionals, mastering the principles of this compound tautomerism is not merely an academic exercise but a practical necessity for designing molecules with optimized efficacy, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. Structural characterization and keto-enol tautomerization of 4-substituted this compound derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pyrazolone Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolone nucleus, a five-membered heterocyclic scaffold, has been a cornerstone in medicinal chemistry for over a century. Since the discovery of the analgesic and antipyretic properties of antipyrine (B355649) in 1883, this versatile scaffold has given rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1] this compound-based compounds have demonstrated significant potential as anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective agents.[1][2] This in-depth technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, physicochemical properties, and diverse therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

The this compound Core: Physicochemical Properties and Synthesis

The fundamental this compound structure consists of a five-membered ring containing two adjacent nitrogen atoms and a ketone group. This scaffold can exist in several tautomeric forms, which influences its chemical reactivity and biological activity.

Physicochemical Characteristics

The physicochemical properties of this compound derivatives can be fine-tuned through substitutions at various positions of the ring, impacting their solubility, lipophilicity, and pharmacokinetic profiles.

Table 1: Physicochemical Properties of the Parent this compound Scaffold

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂O | [3] |

| Molecular Weight | 84.08 g/mol | [3] |

| XLogP3 | -0.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

General Synthetic Strategies

The most classical and widely adopted method for synthesizing the this compound core is the Knorr pyrazole (B372694) synthesis , which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.[4] Variations in both reactants allow for the introduction of diverse substituents, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

This protocol describes the synthesis of a common this compound intermediate.

Materials:

-

Ethyl acetoacetate (B1235776)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine (0.1 mol) in glacial acetic acid (20 mL).

-

To this solution, add ethyl acetoacetate (0.1 mol) dropwise with constant stirring.

-

After the addition is complete, reflux the reaction mixture for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

A solid precipitate will form. Filter the solid, wash it with cold water, and dry it.

-

Recrystallize the crude product from aqueous ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.

Therapeutic Applications and Mechanism of Action

The broad pharmacological profile of this compound derivatives stems from their ability to interact with a variety of biological targets. This section will delve into their most significant therapeutic applications, supported by quantitative data and an exploration of their mechanisms of action.

Anti-inflammatory and Analgesic Activity

Many this compound derivatives exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) synthesis pathway.[2] Some derivatives show selectivity for COX-2 over COX-1, which is a desirable feature for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected this compound Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 14.7 ± 0.07 | 0.045 ± 0.007 | 327 | [6] |

| Compound 5u | >100 | 1.79 | >55.8 | [7] |

| Compound 5s | >100 | 2.51 | >39.8 | [7] |

| Compound 5f | 14.32 | 1.50 | 9.55 | [2] |

| Compound 6f | 9.56 | 1.15 | 8.31 | [2] |

| Compound 2a | - | 19.87 nM | - | [8] |

| Compound 3b | - | 39.43 nM | 22.21 | [8] |

| Compound 5b | - | 38.73 nM | 17.47 | [8] |

This protocol outlines a method for determining the COX inhibitory activity of this compound derivatives.

Materials:

-

Purified human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (co-substrate)

-

Test compounds (this compound derivatives)

-

Celecoxib (positive control for COX-2), SC-560 (positive control for COX-1)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and positive controls in DMSO.

-

In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound or vehicle control (DMSO).

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Immediately measure the absorbance at 590 nm at 1-minute intervals for 5 minutes to determine the rate of TMPD oxidation.

-

Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[1][5]

Caption: Inhibition of the COX pathway by this compound derivatives.

Anticancer Activity

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents.[9] These derivatives have been shown to inhibit various targets crucial for cancer cell proliferation, survival, and angiogenesis, such as receptor tyrosine kinases (e.g., VEGFR), cyclin-dependent kinases (CDKs), and tubulin.[9][10]

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 3a | PC-3 (Prostate) | 1.22 | [4] |

| Compound 3i | PC-3 (Prostate) | 1.24 | [4] |

| Compound 33 | HCT116 (Colon) | <23.7 | [10] |

| Compound 34 | HCT116 (Colon) | <23.7 | [10] |

| Compound 43 | MCF7 (Breast) | 0.25 | [10] |

| Compound 36 | CDK2 | 0.199 | [10] |

| Compound 5b | K562 (Leukemia) | 0.021 | [11] |

| Compound 5b | A549 (Lung) | 0.69 | [11] |

| Compound 12c | MCF-7 (Breast) | 16.50 | [12] |

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1][13]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, PC-3)

-

Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C.[13]

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[13]

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][13]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]

Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[14] Some this compound derivatives have been shown to inhibit the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the this compound ring. SAR studies have provided valuable insights for the rational design of more potent and selective compounds.

-

Substitution at N1: The nature of the substituent at the N1 position significantly influences the activity. For many anti-inflammatory and anticancer pyrazolones, an aryl group at this position is crucial for activity.

-

Substitution at C3: Modifications at the C3 position can impact the potency and selectivity of the compounds.

-

Substitution at C4: The C4 position is a common site for introducing diversity. For instance, in anti-inflammatory pyrazolones, a 4-acyl or 4-alkylidene group can enhance activity. For some anticancer derivatives, bulky substituents at this position are well-tolerated and can contribute to binding with the target protein.

Conclusion and Future Perspectives

The this compound scaffold remains a privileged structure in medicinal chemistry, with a rich history and a promising future. Its synthetic accessibility and the ease with which its physicochemical and pharmacological properties can be modulated make it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on the development of this compound derivatives with improved selectivity for their biological targets, leading to enhanced efficacy and reduced side effects. The exploration of novel therapeutic applications for this versatile scaffold, driven by a deeper understanding of its interactions with biological systems, will continue to be an active area of investigation in the field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Therapeutics: An In-Depth Technical Guide to the Fundamental Chemical Reactions of Pyrazolones

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the core chemical reactions, experimental protocols, and biological significance of pyrazolones. This whitepaper provides a foundational understanding of pyrazolone chemistry, crucial for the innovation of novel therapeutics.

This compound and its derivatives represent a critical class of heterocyclic compounds that are foundational to numerous blockbuster drugs. Their versatile chemical nature allows for a wide range of modifications, making them a privileged scaffold in medicinal chemistry. This guide delves into the fundamental chemical reactions of pyrazolones, offering a detailed exploration of their synthesis, reactivity, and application in drug discovery, with a focus on providing actionable data and experimental insights for laboratory professionals.

Synthesis of the this compound Core: The Knorr Condensation

The most fundamental and widely utilized method for synthesizing the this compound ring is the Knorr this compound synthesis. This reaction involves the condensation of a β-ketoester with a hydrazine (B178648) derivative, typically under acidic or neutral conditions. The versatility of this method allows for the preparation of a diverse array of substituted pyrazolones by varying the substituents on both the β-ketoester and the hydrazine.[1][2]

A classic example is the synthesis of edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), a neuroprotective agent. This is achieved through the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine.[3]

Experimental Protocol: Synthesis of Edaravone [4]

-

Reactants: Ethyl acetoacetate (1.0 equivalent), Phenylhydrazine (1.0 equivalent).

-

Procedure:

-

In a round-bottom flask, carefully add ethyl acetoacetate to phenylhydrazine. The reaction is exothermic.

-

Heat the mixture under reflux for 1 hour.

-

Cool the resulting syrup in an ice bath.

-

Add a small amount of diethyl ether and stir vigorously to induce crystallization.

-

Collect the crude product by vacuum filtration.

-

-

Purification: Recrystallize the crude product from ethanol (B145695) to obtain pure edaravone.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Edaravone | Reflux, 1h | High | [4] |

| Diethyl n-butylmalonate | Hydrazobenzene | Phenylbutazone | NaOEt or pyridine, 0°C to 150°C | Varies | [5] |

Below is a generalized workflow for the Knorr this compound synthesis.

Electrophilic Substitution Reactions: Functionalization of the this compound Ring

The this compound ring is an electron-rich system, making it susceptible to electrophilic substitution reactions. The most reactive position for electrophilic attack is the C-4 position. Common electrophilic substitution reactions include halogenation, nitration, Vilsmeier-Haack formylation, and the Mannich reaction.

2.1 Halogenation

Halogenation of pyrazolones can be readily achieved using various halogenating agents. For instance, 4-halopyrazolones can be synthesized in moderate to excellent yields.

2.2 Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C-4 position of the this compound ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[6][7][8][9][10][11][12] This reaction is a versatile method for the synthesis of 4-formylthis compound derivatives, which are valuable intermediates in the synthesis of various biologically active molecules.

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene [6]

-

Reactants: Substrate (1.0 equivalent), (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent, 1.5 equivalents), DMF (solvent), Sodium Acetate (B1210297).

-

Procedure:

-

Dissolve the substrate in DMF and cool to 0°C.

-

Add the Vilsmeier reagent to the solution.

-

Stir the reaction mixture for 6.5 hours at room temperature.

-

Add a solution of sodium acetate in water at 0°C and stir for 10 minutes.

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the organic layer with brine and dry over sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

-

Purification: Purify the residue by silica (B1680970) gel column chromatography to afford the aldehyde.

2.3 Mannich Reaction

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a this compound), an aldehyde (often formaldehyde), and a primary or secondary amine.[11][13][14][15] This reaction is instrumental in synthesizing β-amino-carbonyl compounds, known as Mannich bases, which often exhibit significant biological activity.

| Reaction Type | Reagents | Product | Yield | Reference |

| Vilsmeier-Haack | DMF, POCl3 | 4-Formylthis compound | 77% (general example) | [6] |

| Mannich Reaction | Formaldehyde, Amine | 4-(Aminomethyl)this compound | Varies | [13][14] |

The following diagram illustrates the key electrophilic substitution reactions of the this compound ring.

Cycloaddition Reactions: Expanding the Chemical Space

This compound derivatives can also participate in cycloaddition reactions, providing access to more complex heterocyclic systems. These reactions are valuable for creating novel molecular scaffolds for drug discovery.

3.1 1,3-Dipolar Cycloaddition

Nitrile imines, generated in situ from hydrazonoyl chlorides, can undergo 1,3-dipolar cycloaddition with the double bond of a this compound derivative to form spiro-pyrazolone compounds.[9][16][17][18][19][20][21][22] This reaction is a powerful tool for the synthesis of complex polycyclic heterocyclic systems.

3.2 Diels-Alder Reaction

4H-Pyrazoles can act as dienes in Diels-Alder reactions, particularly with reactive dienophiles.[5][23][24][25][26][27][28][29] The reactivity of the 4H-pyrazole can be enhanced by introducing electron-withdrawing groups at the C-4 position. This reaction provides a route to bicyclic and bridged heterocyclic compounds.

| Reaction Type | Reactants | Product | Conditions | Yield | Reference |

| 1,3-Dipolar Cycloaddition | Nitrile Imine, this compound | Spiro-pyrazolone | Base (e.g., Et3N) | Varies | [20] |

| Diels-Alder Reaction | 4H-Pyrazole, Dienophile | Bicyclic Adduct | Varies (sometimes acid-catalyzed) | Varies | [30] |

The following diagram illustrates the cycloaddition reactions involving pyrazolones.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. raineslab.com [raineslab.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. aml.iaamonline.org [aml.iaamonline.org]

- 8. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Issue's Article Details [mail.indiandrugsonline.org]

- 12. researchgate.net [researchgate.net]

- 13. gijash.com [gijash.com]

- 14. academicjournals.org [academicjournals.org]

- 15. oarjbp.com [oarjbp.com]

- 16. benchchem.com [benchchem.com]

- 17. soc.chim.it [soc.chim.it]

- 18. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 20. mdpi.com [mdpi.com]

- 21. Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdeaamcollege.edu.in [pdeaamcollege.edu.in]

- 23. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dspace.mit.edu [dspace.mit.edu]

- 27. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 28. dspace.mit.edu [dspace.mit.edu]

- 29. ias.ac.in [ias.ac.in]

- 30. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Pyrazolones: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazolone nucleus, a five-membered heterocyclic ring, stands as a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents with a broad spectrum of pharmacological activities. Since the synthesis of the first this compound derivative, antipyrine, in 1883, this structural motif has been extensively explored, leading to the development of numerous drugs with anti-inflammatory, analgesic, antipyretic, antimicrobial, and antitumor properties.[1][2] This technical guide provides an in-depth exploration of the pharmacological profile of pyrazolones, focusing on their mechanisms of action, structure-activity relationships, and therapeutic applications, presented with detailed experimental context and data visualization to support drug discovery and development efforts.

Core Pharmacological Activities and Therapeutic Applications

This compound derivatives have demonstrated a remarkable versatility in their biological effects, targeting a wide range of physiological pathways.[1][3][4] This has led to their investigation and use in various therapeutic areas.

Anti-inflammatory and Analgesic Activity: This is the most well-documented and clinically significant activity of pyrazolones. Many this compound-based non-steroidal anti-inflammatory drugs (NSAIDs), such as phenylbutazone, oxyphenbutazone, and dipyrone, exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.[5][6][7] Prostaglandins (B1171923) are crucial mediators of inflammation, pain, and fever.[5] Some newer derivatives have been designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[8][9][10][11][12]

Antimicrobial and Antifungal Activity: Numerous studies have highlighted the potential of this compound derivatives as antimicrobial agents.[1][13] They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The structure-activity relationship studies in this area suggest that specific substitutions on the this compound ring are crucial for potent antimicrobial action.[1]

Antitumor Activity: The anticancer potential of pyrazolones is an active area of research.[1][3][13] Certain derivatives have exhibited cytotoxic activity against various cancer cell lines.[14] The proposed mechanisms of action are diverse and can include the inhibition of specific kinases or other cellular pathways involved in tumor growth and proliferation.

Central Nervous System (CNS) Activity: this compound derivatives have also been investigated for their effects on the central nervous system.[1] These activities include antidepressant and anticonvulsant effects, suggesting their potential as scaffolds for the development of novel CNS-acting drugs.[15]

Other Pharmacological Activities: Beyond the major areas mentioned above, pyrazolones have been reported to possess a wide array of other biological activities, including antioxidant, antiviral, antitubercular, antihyperglycemic, and protein inhibitory activities.[1][16][17] For instance, the FDA-approved drug edaravone, a this compound derivative, is used as a free radical scavenger.[1]

Mechanism of Action: A Focus on Anti-inflammatory Effects

The primary mechanism of action for the anti-inflammatory and analgesic effects of many this compound NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes.[5][9]

Cyclooxygenase (COX) Inhibition Pathway

Caption: Inhibition of COX-1 and COX-2 pathways by this compound NSAIDs.

COX exists in at least two isoforms: COX-1 and COX-2.[9][18] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric mucosal protection and platelet aggregation.[9] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[9] The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are mainly due to the inhibition of COX-1.[5][9] Some this compound derivatives, like metamizole, are thought to also inhibit a central variant, COX-3, which may contribute to their analgesic effect.[19]

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the this compound ring.[1]

-

Substitution at N1: The substituent at the N1 position significantly influences the anti-inflammatory activity. For instance, substituting with a benzenesulfonamide (B165840) moiety has been shown to enhance anti-inflammatory potency.[5]

-

Substitution at C3: The group at the C3 position also plays a role. Phenyl or methyl substitutions are common and their effects can vary depending on the overall substitution pattern.[5]

-

Substitution at C4: The C4 position is a key site for modification. Introducing various functionalities at this position can either enhance or decrease activity. For example, acidic moieties like a carboxylic acid group or an enolic group at C4 have been shown to significantly increase anti-inflammatory activity.[5]

-

Aryl Substituents: For pyrazolones acting as cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position are crucial for potent and selective activity.[20]

Quantitative Data on Pharmacological Activity

The following tables summarize quantitative data for the pharmacological activity of selected this compound derivatives.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | In Vivo Model | Dose | % Inhibition of Edema | Reference |

| Phenylbutazone | Carrageenan-induced rat paw edema | 100 mg/kg | 57.41% (after 2h) | [5] |

| Compound 6b | Carrageenan-induced rat paw edema | 100 mg/kg | 86.67% (after 3h) | [5] |

| Compound 9b | Carrageenan-induced rat paw edema | 100 mg/kg | 78.06% (after 3h) | [5] |

| Compound 14b | Carrageenan-induced rat paw edema | - | 28.6% | [7] |

| Compound 15b | Carrageenan-induced rat paw edema | - | 30.9% | [7] |

Table 2: COX Inhibitory Activity of this compound Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 5.42 | 2.16 | 2.51 | [9] |

| Compound 5f | 14.34 | 1.50 | 9.56 | [9] |

| Compound 6f | 9.55 | 1.15 | 8.31 | [9] |

| Compound 144 | - | 0.034 | - | [14] |

| Compound 145 | - | 0.052 | - | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used to evaluate the pharmacological profile of pyrazolones.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a standard in vivo model to assess acute inflammation.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

-

Animals: Wistar or Sprague-Dawley rats are typically used.[7][21]

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compounds, a standard drug (e.g., indomethacin, celecoxib), or vehicle (control) are administered orally or intraperitoneally.[7][12][21]

-

After a specific time (e.g., 1 hour), a solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw to induce inflammation.

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

In Vitro COX Inhibition Assay

This assay determines the inhibitory potency of compounds against COX-1 and COX-2 enzymes.

-

Enzymes: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Substrate: Arachidonic acid is used as the substrate.

-

Procedure:

-

The test compound at various concentrations is pre-incubated with the COX enzyme.

-

The reaction is initiated by adding arachidonic acid.

-

The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured. This can be done by quantifying the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

-

Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated for both COX-1 and COX-2. The selectivity index is then determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Synthesis of this compound Derivatives

The classical and most common method for synthesizing the this compound core is the condensation of a β-ketoester with a hydrazine (B178648) derivative.[1][22][23]

Caption: General synthetic scheme for the formation of the this compound core.

Variations of this method and other synthetic routes, such as those starting from chalcones, allow for the introduction of a wide range of substituents, enabling the exploration of the structure-activity landscape.[13][24]

Adverse Effects and Toxicological Profile

While this compound derivatives offer significant therapeutic benefits, some are associated with notable adverse effects. The most significant concern, particularly with older derivatives like aminopyrine (B3395922) and dipyrone, is the risk of blood dyscrasias, including agranulocytosis.[6][25] Gastrointestinal side effects are generally less common with pyrazolones compared to other NSAIDs.[25] Skin rashes are also a frequently reported side effect.[25][26] Overdose can lead to more severe complications, including CNS effects (coma, convulsions), cardiac arrhythmias, and liver damage.[6][27] The risk of adverse reactions can be influenced by factors such as age, duration of treatment, and the specific disease being treated.[28]

Conclusion

The this compound scaffold remains a highly privileged structure in medicinal chemistry, with a rich history and a promising future. Its diverse pharmacological profile, spanning from anti-inflammatory and analgesic to antimicrobial and anticancer activities, continues to inspire the design and synthesis of novel therapeutic agents. A thorough understanding of the structure-activity relationships, mechanisms of action, and potential toxicities is paramount for the successful development of new, safer, and more effective this compound-based drugs. This guide provides a foundational framework for researchers and drug development professionals to navigate the complex but rewarding field of this compound pharmacology.

References

- 1. This compound structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Pharmacological activities of this compound derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 4. Pharmacological Activities of this compound Derivatives - Neliti [neliti.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]